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Cat. No.: B12777127 Get Quote

For researchers, scientists, and professionals in drug development, interpreting clinical trial

data is a multifaceted challenge. This technical support center provides a comprehensive guide

to understanding the studies surrounding NRC-2694-A, a promising oral tyrosine kinase

inhibitor. While overt conflicting results are not prominent in the current literature, this resource

addresses potential areas of ambiguity and provides a framework for consistent interpretation

of the available data.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NRC-2694-A?

A1: NRC-2694-A is an orally administered small-molecule tyrosine kinase inhibitor.[1][2] It

specifically targets the Epidermal Growth Factor Receptor (EGFR), a key component in cell

signaling pathways that regulate cell growth, proliferation, and survival.[2][3] By inhibiting

EGFR, NRC-2694-A aims to disrupt these processes in cancer cells, particularly in head and

neck squamous cell carcinoma (HNSCC).[1][2]

Q2: What is the rationale for combining NRC-2694-A with paclitaxel in the current Phase 2 trial

(NCT05283226)?

A2: The combination of NRC-2694-A with paclitaxel is designed to provide a multi-pronged

attack on HNSCC. Paclitaxel is a standard chemotherapy agent that works by stabilizing

microtubules, thereby inhibiting cell division. Researchers hypothesize that NRC-2694-A's

targeted inhibition of the EGFR pathway will enhance the cytotoxic effects of paclitaxel,
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potentially leading to improved outcomes for patients.[4] This is particularly relevant for patients

whose cancer has progressed after immune checkpoint inhibitor therapy, a patient population

with limited treatment options.[1][2]

Q3: Are there conflicting efficacy data from the initial Indian trials and the ongoing US-based

trial?

A3: Currently, there are no publicly available, peer-reviewed results from the US-based

NAT2694US trial (NCT05283226) to compare with the earlier Indian studies. The initiation of

the US trial was based on positive responses observed in Phase 1 and Phase 2 trials

conducted in India.[2][3][5][6] Therefore, at present, the data is sequential and builds upon

previous findings rather than presenting a conflict. Any apparent discrepancies that may arise

in the future would necessitate a detailed comparison of the trial designs, patient populations,

and methodologies.

Q4: How should I interpret the targeted overall response rate (ORR) of 50% in the Simon's 2-

stage design of the NCT05283226 trial?

A4: The Simon's 2-stage design is a method used in Phase 2 clinical trials to determine if a

new treatment has sufficient activity to warrant further investigation. The design specifies a null

hypothesis (H₀) for the overall response rate (ORR), which is the historical control ORR of 30%

in this case, and an alternative hypothesis (H₁) with a target ORR of 50%.[1][2] The trial

proceeds in two stages to minimize the number of patients exposed to an ineffective treatment.

If the treatment shows promise in the first stage (at least 6 responses in the first 15 patients),

the trial is expanded.[2] An observation of at least 19 responses out of 46 patients would be

required to reject the null hypothesis and conclude that the treatment is effective.[2]

Q5: What are the known adverse events associated with NRC-2694-A treatment?

A5: While the full safety profile of NRC-2694-A is still being evaluated in the ongoing Phase 2

trial, common side effects associated with EGFR tyrosine kinase inhibitors include skin rash

and diarrhea.[1] The trial protocol for NCT05283226 includes monitoring for these, as well as

paresthesia and dyspnea.[1] Paclitaxel, the combination drug, is known to cause side effects

such as neutropenia (a low count of white blood cells).[4] Close monitoring of patients for both

known and emerging adverse events is a critical component of the ongoing study.[1]
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Quantitative Data Summary
For ease of comparison, the key parameters of the ongoing NCT05283226 clinical trial are

summarized in the table below.

Parameter Description

Study Phase Phase 2[1][7]

Study Design Open-label, multicenter, single-arm[1]

Primary Endpoint
Objective Response Rate (ORR) using RECIST

v1.1[2][6]

Target Enrollment Approximately 46 patients[1][2]

Patient Population

Patients with recurrent and/or metastatic head

and neck squamous cell carcinoma who have

progressed on or after immune checkpoint

inhibitor therapy[1][2][7]

Intervention

NRC-2694-A 300 mg orally once daily and

paclitaxel 175 mg/m² IV infusion once every 21

days for 6 or more cycles[1][2][4]

Statistical Design
Simon's 2-stage design with a null hypothesis

ORR of 30% and a target ORR of 50%[1][2]

Experimental Protocols
Protocol for NCT05283226: A Phase 2 Study of NRC-2694-A in Combination with Paclitaxel

This study is a multicenter, single-arm, open-label trial designed to evaluate the safety and

efficacy of NRC-2694-A in combination with paclitaxel in patients with recurrent and/or

metastatic HNSCC who have progressed on or after immune checkpoint inhibitor therapy.[1][2]

Patient Selection: Eligible patients are adults (18 years and older) with a confirmed diagnosis

of recurrent and/or metastatic unresectable HNSCC who have shown disease progression

after treatment with an immune checkpoint inhibitor.[1]
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Treatment Regimen: Patients receive 300 mg of NRC-2694-A orally once daily.[1][2] In

addition, they receive an intravenous infusion of paclitaxel at a dose of 175 mg/m² over

approximately 3 hours, once every 21 days, for a minimum of 6 cycles.[1][2][4]

Assessments: Tumor response is assessed every 6 weeks using CT or MRI scans and

evaluated based on the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST

v1.1).[2][6] Safety and tolerability are monitored through regular physical examinations, and

grading of adverse events such as skin rash, diarrhea, paresthesia, and dyspnea according

to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI

CTCAE) version 5.0.[1]

Visualizing the Mechanism and Workflow
To better understand the underlying biology and the structure of the clinical trial, the following

diagrams are provided.
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Caption: EGFR signaling pathway and the inhibitory action of NRC-2694-A.
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Caption: Workflow for the NCT05283226 clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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